(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride
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Overview
Description
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride typically involves the introduction of trifluoromethyl groups into a piperidine framework. One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated piperidine rings.
Scientific Research Applications
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2,3-bis(trifluoromethyl)pyrrolidine hydrochloride
- (2S,3R)-2,3-bis(trifluoromethyl)morpholine hydrochloride
- (2S,3R)-2,3-bis(trifluoromethyl)piperazine hydrochloride
Uniqueness
(2S,3R)-2,3-bis(trifluoromethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S,3R)-2,3-bis(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13;/h4-5,14H,1-3H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVFSIZSNORCCA-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(F)(F)F)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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